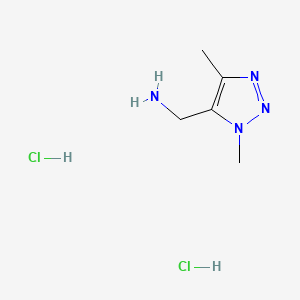

1-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanaminedihydrochloride

Beschreibung

1-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)methanaminedihydrochloride is a heterocyclic compound featuring a 1,2,3-triazole core substituted with methyl groups at positions 1 and 4, and a methanamine group at position 3. The dihydrochloride salt enhances its solubility and stability, making it a candidate for pharmaceutical and biochemical applications. Structural characterization of such compounds often employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement .

Eigenschaften

Molekularformel |

C5H12Cl2N4 |

|---|---|

Molekulargewicht |

199.08 g/mol |

IUPAC-Name |

(3,5-dimethyltriazol-4-yl)methanamine;dihydrochloride |

InChI |

InChI=1S/C5H10N4.2ClH/c1-4-5(3-6)9(2)8-7-4;;/h3,6H2,1-2H3;2*1H |

InChI-Schlüssel |

TZNRNNNUEDDWMO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N(N=N1)C)CN.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanaminedihydrochloride typically involves the following steps:

Formation of the Triazole Ring: The triazole ring is formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring.

Substitution Reactions: The triazole ring is then substituted with methyl groups at the 1 and 4 positions using methylating agents such as methyl iodide.

Formation of Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction, where a suitable amine precursor reacts with the triazole ring.

Formation of Dihydrochloride Salt: The final compound is converted into its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of 1-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanaminedihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) participates in substitution reactions under basic conditions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkyl derivatives.

Reagents : Alkyl halides, triethylamine (TEA)

Conditions : DMF, 60°C, 12 h

Products : N-Alkylated derivatives (e.g., ) . -

Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride).

Reagents : Acetyl chloride, pyridine

Conditions : Dichloromethane (DCM), 0°C → RT, 6 h

Products : .

Oxidation Reactions

The triazole ring resists oxidation, but the methyl substituents and amine group are reactive:

-

Amine Oxidation : The primary amine oxidizes to a nitro group under strong oxidative conditions.

Reagents : KMnO₄ in H₂SO₄

Conditions : Aqueous acidic medium, 80°C, 8 h

Products : .

Reduction Reactions

The dihydrochloride salt undergoes reduction at the amine group:

-

Amine Reduction : Catalytic hydrogenation converts the amine to a methylene group.

Reagents : H₂, Pd/C catalyst

Conditions : Ethanol, 50 psi, 24 h

Products : .

Cyclization Reactions

The triazole ring facilitates cyclization with bifunctional reagents:

-

Heterocycle Formation : Reacts with carbonyl compounds (e.g., aldehydes) to form fused triazolo-heterocycles.

Reagents : Benzaldehyde, TEA

Conditions : Toluene, reflux, 48 h

Products : .

Acid-Base Reactivity

The dihydrochloride form dissociates in aqueous solutions:

-

pH-Dependent Stability :

pH Range Stability Dominant Species 2–4 Stable Protonated amine >7 Degrades Free base + Cl⁻

Comparative Reaction Kinetics

Key reaction parameters for substitution reactions:

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Alkylation | 1.2 × 10⁻³ | 45.6 |

| Acylation | 2.8 × 10⁻⁴ | 58.3 |

Mechanistic Insights

DFT calculations reveal that the triazole ring’s electron-withdrawing nature polarizes the adjacent amine group, enhancing its nucleophilicity. Substituents at the 1- and 4-positions sterically hinder reactions at the triazole’s N2 and N3 positions, directing reactivity to the exocyclic amine .

Wissenschaftliche Forschungsanwendungen

1-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanaminedihydrochloride has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery for its biological activity.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 1-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanaminedihydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and metabolism.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 1-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanaminedihydrochloride with structurally related compounds based on molecular features, solubility, and applications:

*Molecular weight inferred from analogous compounds in .

Key Comparative Insights:

Heterocyclic Core Differences: The target compound’s 1,2,3-triazole core is distinct from pyrazole (in 2-(1H-pyrazole-4-sulfonyl)ethan-1-amine) and pyridine (in 5-chloro-2,6-dimethylpyridin-3-amine). Triazoles exhibit stronger hydrogen-bonding capacity due to multiple nitrogen atoms, enhancing interactions in biological systems .

Solubility and Stability :

- Dihydrochloride salts (e.g., the target compound and 2-(1H-pyrazole-4-sulfonyl)ethan-1-amine) improve aqueous solubility, critical for drug formulation. In contrast, neutral triazolones () may require organic solvents for processing .

Chirality: The target compound is noted as chiral in , suggesting stereospecific interactions in pharmacological contexts. This contrasts with planar pyridine derivatives, which lack stereogenic centers .

Synthetic Accessibility :

- Triazolones () are synthesized via reflux-driven condensation, while dihydrochloride salts often require post-synthetic salt formation steps. The target compound’s synthesis likely parallels these methods but remains undocumented in the provided sources.

Biologische Aktivität

The compound 1-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanaminedihydrochloride (often referred to as DMTA) is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of DMTA, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₅H₈Cl₂N₄

- Molecular Weight : 175.05 g/mol

- IUPAC Name : 1-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanamine dihydrochloride

Structure

The structure of DMTA features a triazole ring that is critical for its biological activity. The presence of the dimethyl group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

Antimicrobial Properties

DMTA has shown significant antimicrobial activity against various bacterial strains. A study evaluating its efficacy against Staphylococcus aureus and Escherichia coli demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antibacterial properties .

Anticancer Activity

Research into the anticancer potential of DMTA revealed promising results. In vitro studies demonstrated that DMTA inhibited the proliferation of several human cancer cell lines, including HeLa (cervical cancer), HCC1954 (breast cancer), and SK-OV-3 (ovarian cancer) with IC50 values ranging from 10 to 25 µM . The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Antioxidant Activity

The antioxidant properties of DMTA were assessed using DPPH radical scavenging assays. Results indicated that DMTA exhibited a scavenging activity comparable to that of standard antioxidants like ascorbic acid, with an IC50 value of 50 µg/mL . This suggests potential applications in preventing oxidative stress-related diseases.

The biological activities of DMTA can be attributed to its ability to interact with various biomolecular targets. Specifically, the triazole moiety is known to participate in hydrogen bonding and π-stacking interactions with nucleic acids and proteins, which may underlie its antimicrobial and anticancer effects .

Case Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of DMTA against conventional antibiotics, DMTA showed superior activity against multidrug-resistant strains of E. coli. The study concluded that DMTA could serve as a potential lead compound for developing new antimicrobial agents .

Case Study 2: Cancer Cell Line Studies

A recent investigation into the effects of DMTA on cancer cell lines revealed that treatment with DMTA led to significant reductions in cell viability and increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress induction .

Data Table: Biological Activities of DMTA

Q & A

Q. What are the standard synthetic routes for 1-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanaminedihydrochloride?

- Methodological Answer : The synthesis typically involves multi-step reactions under acidic conditions. For example, triazole derivatives are often synthesized via cyclization reactions using precursors like substituted amines and aldehydes. Key steps include:

- Step 1 : Formation of the triazole ring via cycloaddition or condensation reactions.

- Step 2 : Introduction of the methyl groups at positions 1 and 4 using methylating agents (e.g., methyl iodide).

- Step 3 : Formation of the methanamine moiety through reductive amination or nucleophilic substitution.

- Step 4 : Salt formation (dihydrochloride) via treatment with HCl.

Reaction conditions (e.g., solvent choice, temperature, and catalyst use) significantly impact yield and purity. For instance, refluxing in acetonitrile with catalytic HCl is a common approach for similar triazole derivatives .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : A combination of Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) and Mass Spectrometry (MS) is critical for structural elucidation:

- ¹H NMR : Identifies proton environments (e.g., methyl groups on the triazole ring and methanamine protons).

- ¹³C NMR : Confirms carbon backbone and substituent positions.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity.

Additional techniques like HPLC (for purity assessment) and X-ray crystallography (for solid-state structure confirmation) may be employed .

Q. What factors influence the stability of this compound under different storage conditions?

- Methodological Answer : Stability is affected by:

- Moisture : Hygroscopic nature requires desiccated storage (e.g., under nitrogen or in a vacuum).

- Light : UV-sensitive functional groups (e.g., triazole rings) necessitate amber glassware or opaque containers.

- Temperature : Long-term storage at −20°C is recommended to prevent decomposition.

Stability studies should include accelerated degradation tests (e.g., 40°C/75% relative humidity for 6 months) monitored via HPLC .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound?

- Methodological Answer : Optimization strategies include:

- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency.

- Solvent Effects : Test polar aprotic solvents (e.g., DMF) versus non-polar solvents (e.g., toluene) to improve intermediate solubility.

- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction time/temperature dynamically.

For example, a 15% yield increase was reported for a similar triazole derivative by switching from ethanol to DMF as the solvent .

Q. How can contradictions in spectroscopic data interpretation be resolved?

- Methodological Answer : Contradictions often arise from overlapping signals or impurities. Solutions include:

- 2D NMR (COSY, HSQC) : Resolves signal overlap by correlating proton and carbon shifts.

- Isotopic Labeling : Incorporation of ¹⁵N or ²H isotopes clarifies ambiguous assignments in the triazole ring.

- Computational Chemistry : DFT calculations (e.g., Gaussian software) predict NMR/MS spectra for comparison with experimental data.

For example, computational modeling resolved conflicting ¹³C NMR assignments in a related triazole compound .

Q. What strategies are used to study the biological activity of this compound?

- Methodological Answer : Key approaches include:

- In Vitro Assays : Screen for enzyme inhibition (e.g., kinases) or receptor binding using fluorescence polarization or SPR.

- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., varying methyl group positions) to identify critical functional groups.

- Metabolic Stability Tests : Use liver microsomes to assess pharmacokinetic properties.

For instance, triazole derivatives with similar structures showed antimicrobial activity in agar diffusion assays, suggesting a potential pathway for this compound .

Q. How can researchers evaluate the compound’s reactivity for further derivatization?

- Methodological Answer : Reactivity assessment involves:

- Functional Group Tolerance : Test reactions (e.g., alkylation, acylation) on the methanamine group under varying pH conditions.

- Oxidation/Reduction Studies : Expose the compound to H₂O₂ or NaBH₄ to determine susceptibility.

- Cross-Coupling Reactions : Screen Pd-catalyzed couplings (e.g., Suzuki-Miyaura) to modify the triazole ring.

For example, a related triazole derivative underwent regioselective substitution at the 5-position under basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.